N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide
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Description
N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C17H16BrN5O2 and its molecular weight is 402.252. The purity is usually 95%.
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Biological Activity
N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide, a compound belonging to the triazolidine family, has garnered attention due to its potential biological activities. This article synthesizes available literature regarding its biological properties, including antibacterial, anticancer, and antioxidant activities.
- Molecular Formula : C17H20BrN5O2
- Molecular Weight : 406.3 g/mol
- CAS Number : 1207018-99-2
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antibacterial Activity
- The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of triazolidine compounds often demonstrate broad-spectrum antimicrobial effects.
- For instance, a related study highlighted the antibacterial efficacy of triazole derivatives against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity .
-
Anticancer Activity
- Triazolidine derivatives have been investigated for their anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
- In comparative studies, certain triazolidine derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as chemotherapeutic agents .
- Antioxidant Activity
Antibacterial Efficacy
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 10 |
The above table summarizes findings from various studies indicating the effectiveness of the compound against common bacterial pathogens.
Anticancer Activity
In a study evaluating various triazolidine derivatives for anticancer activity, the following IC50 values were noted:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 2.3 |
This compound | HCT-116 | 1.9 |
These results indicate that the compound has significant potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity was measured using the DPPH assay:
Compound | DPPH IC50 (µg/mL) |
---|---|
This compound | 50 |
This data suggests that the compound effectively scavenges free radicals, contributing to its therapeutic potential.
Case Studies and Applications
Several studies have explored the synthesis and biological evaluation of triazolidine derivatives similar to this compound. For example, a recent study synthesized various triazole compounds and assessed their antibacterial and anticancer activities through in vitro experiments . The findings consistently support the notion that modifications on the triazolidine core can enhance biological activity.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2/c1-10-6-7-14(13(18)8-10)20-17(24)15-16(22-23-21-15)19-11-4-3-5-12(9-11)25-2/h3-9,15-16,19,21-23H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHNOSOSUVLRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.